molecular formula C11H19NO B6302340 8-Butyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-23-7

8-Butyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B6302340
CAS No.: 60206-23-7
M. Wt: 181.27 g/mol
InChI Key: RSUOJNZSEFAVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butyl-8-azabicyclo[3.2.1]octan-3-one (CAS 60206-23-7) is a nortropinone derivative of significant interest in medicinal chemistry. It serves as a versatile synthetic intermediate for constructing novel compounds with potential biological activity. The 8-azabicyclo[3.2.1]octane scaffold is the core structure of tropane alkaloids, a class known for a wide array of biological properties . This compound has been specifically utilized in the synthesis of derivatives screened for cholagogic and antitumour activity. Pharmacological studies on these synthesized compounds have identified one derivative that displays notable cholinergic activity, highlighting the value of this scaffold in neuroscience and pharmacology research . The molecule provides a fundamental building block for further chemical exploration, including condensation reactions with various aldehydes . This product is sold as a solid and is intended for research and development applications in a laboratory setting exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for personal use.

Properties

IUPAC Name

8-butyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-6-12-9-4-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUOJNZSEFAVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Intermediate Synthesis via Cyanohydrin Formation

A pivotal step in constructing the bicyclic framework involves the formation of 8-azabicyclo[3.2.1]octan-3-one. Source details a method where 8-substituted analogs are synthesized via cyanohydrin intermediates. For instance, 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane is prepared by reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in the presence of hydrochloric acid . This reaction, conducted in a split-neck jacketed reactor at 0°C, achieves a 93% yield under optimized conditions .

Reaction Conditions for Cyanohydrin Formation

  • Reactants : 8-Substituted bicyclic ketone, sodium cyanide, hydrochloric acid

  • Solvent : Methyl tert-butyl ether or butyl acetate

  • Temperature : 0°C (maintained via recirculating glycol)

  • Yield Optimization : Controlled addition of HCl over 4–24 hours

For 8-butyl-8-azabicyclo[3.2.1]octan-3-one, this method would necessitate substituting the trifluoroethyl group with a butyl moiety prior to cyanohydrin formation.

Alkylation Strategies for 8-Position Functionalization

Introducing the butyl group at the 8-position requires selective alkylation of the bridgehead nitrogen. The patent describes alkylation using reagents such as 2,2,2-trifluoroethyl triflate or bromides in the presence of bases like sodium carbonate. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is synthesized by reacting the parent bicyclic amine with 2,2,2-trifluoroethyl bromide under basic conditions .

Adaptation for Butyl Group Introduction

  • Alkylating Agent : Butyl bromide or iodide

  • Base : Sodium carbonate or potassium carbonate

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile)

  • Temperature : 50–80°C (to overcome steric hindrance)

Notably, steric bulk from the bicyclic framework may necessitate prolonged reaction times (24–48 hours) and excess alkylating agent to achieve complete substitution.

Dehydration and Cyclization to Form the Bicyclic System

Following alkylation, dehydration of the cyanohydrin intermediate is critical to form the conjugated nitrile and subsequently the ketone. Source employs phosphorous oxychloride (POCl₃) and pyridine at elevated temperatures (80–88°C) to eliminate water from 3-cyano-3-hydroxy-8-substituted derivatives . For instance, heating 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane with POCl₃/pyridine at 80°C for 24 hours yields the dehydrated product .

Key Considerations for Dehydration

  • Catalyst : POCl₃ or thionyl chloride (SOCl₂)

  • Base : Pyridine (neutralizes HCl byproduct)

  • Temperature : 80–90°C (prevents retro-aldol reactions)

  • Workup : Quenching with ice/water and pH adjustment to 8–9

Optimization of Aqueous-Phase Reactions

Source highlights the impact of NaOH concentration on yields in aldol condensation reactions. For 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, reducing NaOH concentration from 1 N to 0.01 N increased yields from 7% to 93% by minimizing side reactions . This principle applies to hydrolysis or elimination steps in 8-butyl derivative synthesis.

Table 1: Yield Dependence on NaOH Concentration

NaOH Concentration (N)Reaction Time (h)Yield (%)
1.037
0.51212
0.12323
0.025858
0.019393

Adapted from , this table underscores the necessity of mild basic conditions for high-yielding transformations.

Purification and Characterization

Final purification of this compound involves liquid-liquid extraction and chromatography. Source specifies ethyl acetate for extracting organic phases, followed by drying over Na₂SO₄ and vacuum concentration . For crystalline products, recrystallization from methanol or ethanol is recommended.

Spectroscopic Characterization

  • Mass Spectrometry : Expected molecular ion peak at m/z 223 (M⁺) for C₁₁H₁₉NO

  • ¹H NMR : Distinct signals for butyl chain (δ 0.89–1.40 ppm) and bridgehead protons (δ 3.20–3.80 ppm)

Chemical Reactions Analysis

8-Butyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in treating various neurological and psychiatric disorders. Its structure allows it to interact with neurotransmitter systems, particularly as a monoamine reuptake inhibitor , which can enhance neurotransmission related to mood regulation and cognitive function.

Case Study: NOP Receptor Agonists
Substituted derivatives of 8-azabicyclo[3.2.1]octan-3-one have been studied as NOP receptor agonists (previously known as ORL-1 receptor agonists). These compounds have shown promise in treating conditions such as pain, anxiety, and cough .

Compound Target Receptor Application Study Reference
8-Azabicyclo[3.2.1]octan-3-oneNOP receptorPain managementU.S. Patent No. 6,262,066
8-Butyl derivativeMonoamine transportersAntidepressant effectsResearch Article

Organic Synthesis

Intermediate in Synthesis
8-Butyl-8-azabicyclo[3.2.1]octan-3-one serves as a crucial intermediate in the synthesis of various tropane alkaloids and related compounds. Its bicyclic structure is essential for developing new synthetic methodologies aimed at creating complex organic molecules .

Synthesis Methodologies
Research has focused on enantioselective synthesis techniques that allow for the controlled formation of the bicyclic scaffold from acyclic precursors or through desymmetrization processes starting from achiral tropinone derivatives .

Methodology Description Outcome
Enantioselective constructionUse of acyclic starting materialsHigh yield of desired stereochemistry
Desymmetrization from tropinoneDirect transformation into bicyclic structureEnhanced efficiency in synthesis

Agricultural Applications

Nematicidal Activity
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant nematicidal activity against pests such as pinewood nematodes and root-knot nematodes. These compounds can induce lethal effects and are being explored for their potential use as bioactive agents in pest control .

Compound Target Pest Activity Observed
8-Azabicyclo[3.2.1]octan derivativesPinewood nematodesLethal effects observed
8-Azabicyclo[3.2.1]octan derivativesRoot-knot nematodesInduced nervous curl effect

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-3-one derivatives are heavily influenced by substituents at the 8-position. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Physical Properties
8-Butyl-8-azabicyclo[3.2.1]octan-3-one Butyl (C₄H₉) C₁₁H₁₉NO 181.28 Higher lipophilicity due to alkyl chain
8-Methyl-8-azabicyclo[3.2.1]octan-3-one Methyl (CH₃) C₈H₁₃NO 139.18 Crystalline solid; precursor to tropinone
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Benzyl (C₆H₅CH₂) C₁₄H₁₇NO 215.29 Aromatic substituent enhances π-π interactions
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one Isopropyl (C₃H₇) C₁₀H₁₇NO 167.25 Intermediate for atropine derivatives
2-Methyl-8-azabicyclo[3.2.1]octan-3-one HCl 2-Methyl C₈H₁₄ClNO 175.66 Positional isomer with altered ring strain

Notes:

  • Benzyl and isopropyl substituents introduce steric bulk, affecting receptor binding kinetics .
  • Crystal structure studies of the methyl derivative confirm a chair conformation for the bicyclic ring system, which likely applies to other analogs .

Key Observations :

  • 8-Methyl derivatives (tropinone) are critical in natural alkaloid biosynthesis but show weaker transporter inhibition compared to bulkier substituents .
  • 8-Benzyl derivatives are pivotal in asymmetric biocatalysis, enabling high diastereoselectivity (>99% de) in neuroactive compound synthesis .

Q & A

Q. Table 1: Comparative MIC Values of Azabicyclo[3.2.1]octane Derivatives

CompoundMIC (μg/mL)Target OrganismReference
8-Methyl derivative<0.03125Staphylococcus aureus
Benzothiazole-based inhibitor<0.1Klebsiella pneumoniae
8-Isopropyl analog0.5–4Gram-negative bacteria

Q. Table 2: Crystallographic Data for Structural Validation

ParameterValueTechniqueReference
Space groupP2₁/c (monoclinic)X-ray diffraction
Unit cell dimensionsa = 7.2030 Å, b = 11.3097 ÅX-ray diffraction
Dihedral anglesC6–N1–C7–C8: −74.0°X-ray diffraction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.